6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15884526
Molecular Formula: C8H6BrIN2
Molecular Weight: 336.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrIN2 |
|---|---|
| Molecular Weight | 336.95 g/mol |
| IUPAC Name | 6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6BrIN2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
| Standard InChI Key | WCPKYRYDBUJBPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2N1C=C(C=C2I)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Bromo-8-iodo-3-methylimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The substitution pattern includes:
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Bromine at the 6-position, introducing electron-withdrawing effects and steric bulk.
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Iodine at the 8-position, enhancing polarizability and cross-coupling reactivity.
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Methyl group at the 3-position, modulating electronic and steric properties.
The planar aromatic system facilitates π-π stacking interactions, while halogen atoms enable halogen bonding—a critical feature for molecular recognition in biological systems .
Spectroscopic Characterization
Key spectral data derived from synthetic intermediates and analogs include:
These data align with expected electronic environments for halogenated aromatics, confirming successful substitution .
Synthetic Methodologies
Pd-Catalyzed Carbonylation and Amination
Palladium-mediated strategies enable functionalization at halogenated positions:
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Aminocarbonylation of 6-iodo precursors with morpholine yields amide derivatives (85–91% yield) under CO atmosphere .
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Double carbonylation is suppressed in electron-deficient substrates, favoring monoamide formation—a phenomenon attributed to reduced oxidative addition rates at Pd centers .
Reaction conditions (DMF, 100°C, 5 mol% Pd(OAc)₂) optimize selectivity while minimizing solvent decomposition byproducts .
Metal-Free Cyclization in Aqueous Media
Environmentally benign synthesis routes avoid transition metals:
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Propargyl bromide reacts with 5-iodo-2-aminopyridine in water/ethanol mixtures, yielding 6-iodo-2-methylimidazo[1,2-a]pyridine (99% yield) .
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Ultrasound irradiation accelerates iodination at the 3-position, achieving 81% yield in 2 hours under mild conditions .
This method’s scalability and reduced metal contamination make it advantageous for pharmaceutical applications .
Halogen Exchange Reactions
Direct halogenation strategies include:
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Bromine-Iodine Exchange: Treatment of 6-bromo precursors with NaI/CuI in DMF introduces iodine at the 8-position .
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Electrophilic Iodination: NIS (N-iodosuccinimide) in acetic acid selectively substitutes electron-rich positions, guided by the methyl group’s directing effects .
Sequential coupling enables rapid diversification—critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Heterocycle Annulation
The electron-deficient aromatic system participates in cycloaddition reactions:
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Diels-Alder with electron-rich dienes yields polycyclic architectures under microwave irradiation .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at terminal alkynes introduced via Sonogashira coupling generates triazole-containing hybrids .
Emerging Applications
Antimicrobial Drug Development
While direct biological data for 6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine remains limited, structural analogs exhibit:
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Mycobacterial Inhibition: Minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv .
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Synergy with β-Lactams: Potentiation of ampicillin activity against MRSA via efflux pump inhibition .
Mechanistic studies suggest interactions with DNA gyrase and mycobacterial membrane protein large 3 (MmpL3) .
Materials Science Applications
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Organic Semiconductors: Halogenated derivatives demonstrate hole mobility up to 0.12 cm²/V·s in thin-film transistors .
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Luminescent Probes: Heavy atom effect from iodine enhances phosphorescence quantum yield (Φₚ = 0.34) for oxygen sensing .
Comparative Analysis with Structural Analogs
The compound’s unique halogenation pattern distinguishes it from related derivatives:
This comparison underscores how strategic halogen placement balances electronic effects and synthetic utility.
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